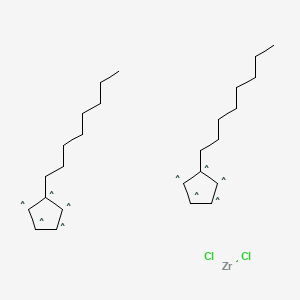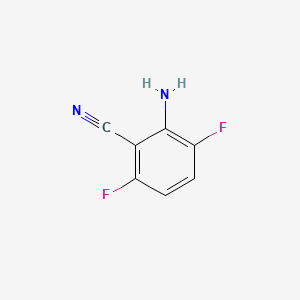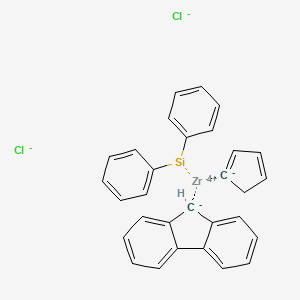
Bis(oCtylcyclopentadienyl)zirconium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(oCtylcyclopentadienyl)zirconium dichloride is an organometallic compound with the chemical formula C10H10Cl2Zr. It is also known as zirconocene dichloride. This compound is widely used as a catalyst in various chemical reactions, particularly in polymerization processes. Its unique structure and reactivity make it a valuable component in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(oCtylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl anions. The reaction typically takes place in an inert atmosphere to prevent oxidation and involves the use of solvents such as toluene or THF (tetrahydrofuran). The reaction conditions often require elevated temperatures and careful control of stoichiometry to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production may also involve additional purification steps to meet the stringent quality standards required for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(oCtylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Alkylating agents: For substitution reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various zirconium complexes with different ligands, while oxidation reactions typically produce zirconium oxides .
Applications De Recherche Scientifique
Bis(oCtylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Bis(oCtylcyclopentadienyl)zirconium dichloride exerts its effects involves the activation of zirconium centers, which can then interact with various substrates. The compound acts as a Lewis acid, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclopentadienyl)titanium dichloride
- Bis(cyclopentadienyl)hafnium dichloride
- Bis(butylcyclopentadienyl)zirconium dichloride
Uniqueness
Bis(oCtylcyclopentadienyl)zirconium dichloride is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic processes. Compared to similar compounds, it offers enhanced thermal stability and solubility in organic solvents, making it particularly valuable in high-temperature reactions and industrial applications .
Propriétés
InChI |
InChI=1S/2C13H21.2ClH.Zr/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-13;;;/h2*8-9,11-12H,2-7,10H2,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBQLBWEZNRIMA-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[C]1[CH][CH][CH][CH]1.CCCCCCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate](/img/structure/B574973.png)

![5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid](/img/structure/B574975.png)




![Hexahydro-1H-pyrrolo[3,2-b]pyridin-4(2H)-amine](/img/structure/B574990.png)

